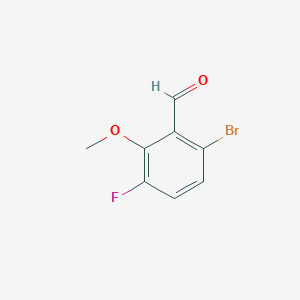

6-Bromo-3-fluoro-2-methoxybenzaldehyde

Overview

Description

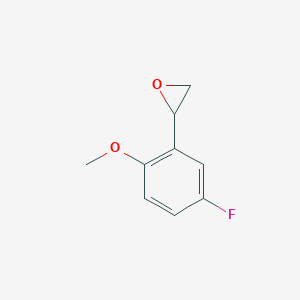

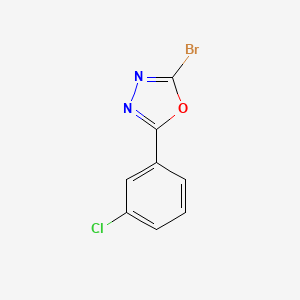

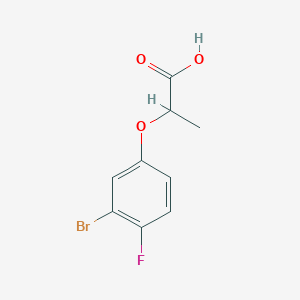

6-Bromo-3-fluoro-2-methoxybenzaldehyde is a benzaldehyde building block, bearing a bromide, a fluoride, and a methoxy at 6-, 3-, and 2-positions respectively . It is a white to yellow crystalline solid .

Synthesis Analysis

This compound is an intermediate in the synthesis of benzylidene-1,3-thiazolidine-2,4-diones . The formation of cycloheptanone ring is achieved through a Friedel-Craft acylation using Eaton’s reagent (phosphorus pentoxide and methanesulfonic acid) .Molecular Structure Analysis

The molecular formula of this compound is C8H6BrFO2 . Its molecular weight is 233.03 .Chemical Reactions Analysis

This compound reacts with (3-carboxypropyl)triphenylphosphonium bromide through a Wittig reaction . It is also used in the synthesis of benzylidene-1,3-thiazolidine-2,4-diones .Physical and Chemical Properties Analysis

This compound is a white to yellow crystalline solid . Unfortunately, specific physical properties such as boiling point, melting point, and density were not found in the retrieved data .Scientific Research Applications

Synthesis Improvement and Compound Formation

The compound has been utilized in the synthesis of key intermediates for drug discoveries. Specifically, its derivative, 5-bromo-2-methylamino-8-methoxyquinazoline, was synthesized from a related compound, 6-bromo-2-fluoro-3-methoxybenzaldehyde, through a refined synthetic route in medicinal chemistry. This improved process reduced isolation steps and increased total yield, contributing significantly to the quick supply of intermediates for medicinal labs (Nishimura & Saitoh, 2016).

Anticancer Activity of Analogues

Fluorinated analogues of benzaldehydes, including compounds similar to 6-Bromo-3-fluoro-2-methoxybenzaldehyde, were synthesized and used in the creation of analogues of the anticancer compound combretastatins. These fluoro combretastatins, including derivatives of the compound , demonstrated promising in vitro anticancer properties, retaining the potent cell growth inhibitory properties of their parent compound (Lawrence et al., 2003).

Antioxidant Activity

Derivatives of halogenated benzaldehydes similar to this compound have been synthesized and evaluated for antioxidant activity. The synthesis involved multiple steps, including chlorination, bromination, hydrolysis, and condensation. These compounds displayed varying degrees of antioxidant activity, contributing to the understanding of the antioxidant potential of such halogenated benzaldehydes (Rijal et al., 2022).

Spectroscopic and Thermodynamic Analysis

Compounds similar to this compound have been the subject of detailed spectroscopic (FT-IR and FT-Raman) studies. These studies, which included NBO, HOMO-LUMO, NMR analyses, and thermodynamic function determination, provided deep insights into the molecular structure, stability, and chemical reactivity of such compounds. The findings contribute to a better understanding of the charge delocalization pattern and stability of the molecule in different solvent mediums (Balachandran et al., 2013).

Safety and Hazards

This compound is classified as having acute toxicity - Category 4, for oral, dermal, and inhalation routes . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been used in research and development .

Mode of Action

Benzylic halides, which are structurally similar to this compound, typically react via nucleophilic substitution pathways . The specific pathway (SN1 or SN2) depends on the degree of substitution at the benzylic position .

Properties

IUPAC Name |

6-bromo-3-fluoro-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-12-8-5(4-11)6(9)2-3-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUHRPCTHOCSAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C=O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.